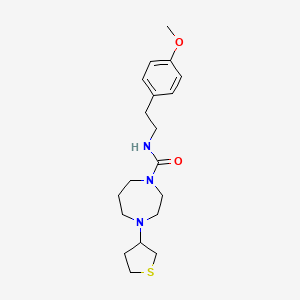

N-(4-methoxyphenethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as MTDP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MTDP belongs to the class of compounds known as diazepanes, which are known for their anxiolytic and sedative properties.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research on antitumor imidazotetrazines discusses the synthesis and chemistry of related compounds, indicating their potential use in cancer research and treatment. The study elaborates on the interaction of certain diazo compounds with isocyanates, leading to novel derivatives with curative activity against specific leukemia types (Stevens et al., 1984).

- A method for carbon-14 labeling of a structurally related carboxamide as a CCK-A antagonist highlights the utility of such compounds in developing radiolabeled molecules for pharmacological studies (Saemian et al., 2012).

Potential Applications

- Studies on the photostabilization of poly(vinyl chloride) with new thiophene derivatives, including carboxamides, suggest applications in materials science for enhancing the durability of polymers against UV-induced degradation (Balakit et al., 2015).

- The novel one-pot synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives points to a methodological advancement in the synthesis of complex molecules, potentially applicable in the design of new pharmaceuticals or research chemicals (Shaabani et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin s . Cathepsin S is a cysteine protease involved in protein degradation and has been implicated in several diseases, including cancer and autoimmune disorders .

Mode of Action

Similar compounds have been found to inhibit their target enzymes, preventing them from carrying out their normal functions .

Biochemical Pathways

Inhibition of enzymes like cathepsin s can disrupt protein degradation pathways, potentially affecting cellular processes such as antigen presentation and inflammation .

Result of Action

Inhibition of enzymes like cathepsin s can potentially disrupt cellular processes, leading to effects such as reduced inflammation or slowed tumor growth .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2S/c1-24-18-5-3-16(4-6-18)7-9-20-19(23)22-11-2-10-21(12-13-22)17-8-14-25-15-17/h3-6,17H,2,7-15H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJVAWQWRZEBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)

![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)

![N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B2519806.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)